molecular formula C9H9NO3 B3066214 Cyclopropanecarboxylic acid, 1,2-dihydro-2-oxo-3-pyridinyl ester CAS No. 71847-92-2

Cyclopropanecarboxylic acid, 1,2-dihydro-2-oxo-3-pyridinyl ester

Cat. No. B3066214
CAS RN: 71847-92-2
M. Wt: 179.17 g/mol
InChI Key: UORPJQWKOAMNIH-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1,2-dihydro-2-oxo-3-pyridinyl ester, also known by other names such as Jasmolin II and Pyrethrin , is a chemical compound with the molecular formula C₂₂H₃₀O₅ . It falls within the class of organic compounds known as pyrethrins , which are natural insecticides derived from chrysanthemum flowers. Pyrethrins are widely used in pest control due to their effectiveness and relatively low toxicity to humans and animals .


Synthesis Analysis

The synthesis of Cyclopropanecarboxylic acid, 1,2-dihydro-2-oxo-3-pyridinyl ester involves complex organic reactions. While I don’t have specific synthetic pathways for this compound, it typically requires skilled organic chemists to design and execute the necessary steps. Researchers have explored various synthetic routes to obtain pyrethrins, including modifications to improve yield and purity .


Molecular Structure Analysis

The molecular structure of Cyclopropanecarboxylic acid, 1,2-dihydro-2-oxo-3-pyridinyl ester consists of a cyclopropane ring, a pyridine ring, and an ester functional group. The compound’s three-dimensional arrangement plays a crucial role in its biological activity. Understanding the stereochemistry and conformational aspects is essential for further investigations .


Chemical Reactions Analysis

Cyclopropanecarboxylic acid, 1,2-dihydro-2-oxo-3-pyridinyl ester can undergo various chemical reactions, including hydrolysis, esterification, and oxidation. These reactions impact its stability, efficacy, and environmental fate. Researchers have studied the reactivity of pyrethrins under different conditions to optimize their use as insecticides .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • pH Sensitivity: Influences its hydrolysis and degradation

Mechanism of Action

Pyrethrins, including Cyclopropanecarboxylic acid, 1,2-dihydro-2-oxo-3-pyridinyl ester, exert their insecticidal effects by targeting the nervous system of insects. They disrupt sodium channels, leading to paralysis and eventual death. Their rapid action and low persistence in the environment make them attractive alternatives to synthetic chemical pesticides .

Safety and Hazards

  • Safety Precautions : Proper protective gear and handling procedures are essential during application to prevent skin contact or inhalation .

Future Directions

Researchers continue to explore novel derivatives and formulations of pyrethrins for improved efficacy, reduced environmental impact, and enhanced safety. Investigating their use in integrated pest management and sustainable agriculture remains an active area of research .

properties

IUPAC Name

(2-oxo-1H-pyridin-3-yl) cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8-7(2-1-5-10-8)13-9(12)6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORPJQWKOAMNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314207
Record name MLS003115524
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanecarboxylic acid, 1,2-dihydro-2-oxo-3-pyridinyl ester

CAS RN

71847-92-2
Record name MLS003115524
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115524
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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